molecular formula C8H12ClNO B3085569 O-(2-methylbenzyl)hydroxylamine hydrochloride CAS No. 115777-56-5

O-(2-methylbenzyl)hydroxylamine hydrochloride

Cat. No. B3085569
M. Wt: 173.64 g/mol
InChI Key: SBFMICWCOXGUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“O-(2-methylbenzyl)hydroxylamine hydrochloride” is a chemical compound with the formula C8H12ClNO . It is also known as “benzyloxyamine hydrochloride” and has a molecular weight of 159.61 .


Molecular Structure Analysis

The bond length elongation took place over the bond C3–C12 (1.505Å) due to the repulsive forces arranged due to the forces of attraction between CHO and NH2 entities .


Chemical Reactions Analysis

O-benzylhydroxylamine hydrochloride is a reagent for the preparation of N-hydroxyamides (including N-hydroxy peptides and N-hydroxy β-lactams) and hydroxamic acids . It is also a derivatizing agent for ketones, aldehydes, and carbohydrates .


Physical And Chemical Properties Analysis

O-(2-methylbenzyl)hydroxylamine hydrochloride is a white flake with a melting point of 234–238°C (subl). It is hygroscopic and soluble in H2O and pyridine. It is slightly soluble in alcohol and insoluble in ether .

Scientific Research Applications

Synthesis of Complex Organic Molecules

One notable application of O-(2-methylbenzyl)hydroxylamine hydrochloride is in the synthesis of substituted (S)-N-(α-methylbenzyl)aziridines, which demonstrates its utility in affording 2- and 2,3-disubstituted-N-alkylaziridines with good to excellent yields through a diastereoselective ring-closure reaction. This synthesis underscores the reagent's role in producing compounds that could have further applications in medicinal chemistry and as intermediates for more complex molecules (Bew, Hughes, Savić, Soapi, & Wilson, 2006).

Another study highlights the application of O-(2-methylbenzyl)hydroxylamine hydrochloride in environmental chemistry. The research focuses on the OH-initiated photo-oxidation of furans and the analysis of unsaturated dicarbonyl products. This study utilized O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride (PFBHA) for on-fibre derivatisation Solid Phase Microextraction (SPME) to sample and quantify unsaturated 1,4-dicarbonyl products, illustrating the compound's significance in environmental monitoring and analysis of photochemical oxidation processes (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).

Asymmetric Synthesis and Chiral Auxiliary Applications

The use of O-methyl-N-(α-methylbenzyl)hydroxylamine as a novel chiral auxiliary in the asymmetric ortho-deprotonation of (η6-arene) chromium tricarbonyl complexes is another critical application. This methodology results in 1,2-disubstituted (η6-arene) chromium tricarbonyl complexes with excellent diastereoselectivity, demonstrating the compound's utility in the synthesis of asymmetric molecules, which is fundamental to the development of new drugs and materials (Costa, Curto, Davies, Teixeira, & Thomson, 2017).

Environmental Chemistry and Analysis

The application of O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride in environmental chemistry, particularly in the quantitation of hydroxymethylfurfural (HMF) in Australian Leptospermum honeys, is notable. This research extends the rapid high-performance liquid chromatographic (HPLC) analysis of PFBHA derivatives, showcasing the compound's importance in food quality and safety assessments (Windsor, Kavazos, & Brooks, 2013).

Safety And Hazards

O-(2-methylbenzyl)hydroxylamine hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container . It should be handled with personal protective equipment such as gloves, protective clothing, and eye/face protection .

properties

IUPAC Name

O-[(2-methylphenyl)methyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-7-4-2-3-5-8(7)6-10-9;/h2-5H,6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFMICWCOXGUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2-methylbenzyl)hydroxylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(2-methylbenzyl)hydroxylamine hydrochloride
Reactant of Route 2
O-(2-methylbenzyl)hydroxylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
O-(2-methylbenzyl)hydroxylamine hydrochloride
Reactant of Route 4
O-(2-methylbenzyl)hydroxylamine hydrochloride
Reactant of Route 5
O-(2-methylbenzyl)hydroxylamine hydrochloride
Reactant of Route 6
O-(2-methylbenzyl)hydroxylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.